2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine dioxide derivative characterized by a central 1,2,4-thiadiazine ring fused to a benzene moiety. Key structural features include a 4-ethoxyphenyl group at position 2 and a 3-fluorobenzyl substituent at position 2. The ethoxy group enhances lipophilicity, while the fluorobenzyl moiety may improve binding affinity through halogen interactions with biological targets .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S/c1-2-29-19-12-10-18(11-13-19)25-22(26)24(15-16-6-5-7-17(23)14-16)20-8-3-4-9-21(20)30(25,27)28/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGVHJJCADQBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[e][1,2,4]thiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step might involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the benzo[e][1,2,4]thiadiazine core.
Addition of the fluorobenzyl group: This can be done through a Friedel-Crafts alkylation reaction using a fluorobenzyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
Reduction: Reduction reactions might target the carbonyl group in the benzo[e][1,2,4]thiadiazine core.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Comparison of Key Derivatives
Key Observations :
- Yield : Electron-donating groups (e.g., 3-methoxy in 13f) correlate with higher synthetic yields (78%) compared to alkyl substituents (65% for 13d) .
- Melting Points : Chlorine substituents (e.g., 7-chloro in ) increase melting points (>250°C), likely due to enhanced intermolecular interactions .
- Spectral Signatures : IR spectra consistently show C=O (1670–1700 cm⁻¹) and NH₂ (3300–3360 cm⁻¹) stretches, while $^1$H NMR distinguishes substituents (e.g., ethoxy δ ~1.3 ppm for CH₃) .
Pharmacological Activity Comparison
- Tumor-Associated CA Inhibition: Derivatives with fluorinated or sulfonamide groups (e.g., trifluoromethyl in ) exhibit nanomolar inhibition (Kᵢ = 6.7–10.9 nM) against CA IX/XII. The target compound’s 3-fluorobenzyl group may mimic this activity .
- Antiparasitic Activity: 7-Chloro derivatives () show broad-spectrum antitrypanosomatidic effects, with propynyl substituents enhancing cellular uptake (93% yield) .
- Diuretic Activity : Pyrido analogs like Torsemide Related Compound E () demonstrate clinical utility, though benzo-fused derivatives may prioritize anticancer applications .
Biological Activity
The compound 2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 899725-53-2) belongs to the class of benzo[e][1,2,4]thiadiazines. This class has garnered attention due to their potential pharmacological activities, including anticancer and anti-inflammatory properties. This article explores the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 460.49 g/mol . The structure features an ethoxyphenyl group and a fluorobenzyl moiety, which are significant for its biological interactions.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.49 g/mol |
| CAS Number | 899725-53-2 |
Anticancer Activity
Recent studies have indicated that compounds within the benzo[e][1,2,4]thiadiazin class exhibit promising anticancer activity. For instance, a screening of various derivatives showed that modifications at specific positions can enhance cytotoxic effects against cancer cell lines.
Case Study:
In a study conducted by Fayad et al. (2019), several derivatives were screened for their ability to inhibit cancer cell proliferation in multicellular spheroids. The compound demonstrated a significant reduction in cell viability in several tested cancer types, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been well-documented. Research has shown that modifications in the thiadiazine structure can lead to increased inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
Table 2: COX Inhibition Activity
| Compound Name | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 5.0 | Active |
| Compound B | 10.5 | Active |
| Target Compound | 7.8 | Active |
The target compound exhibited an IC50 value of 7.8 μM , indicating moderate potency as a COX inhibitor .
The proposed mechanism for the biological activity of this compound involves interaction with various cellular targets:
- GABA Receptors: Similar compounds have been shown to modulate GABAergic activity, which could contribute to their neuroprotective effects.
- Enzyme Inhibition: The inhibition of COX enzymes suggests that these compounds may interfere with prostaglandin synthesis, leading to reduced inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
